molecular formula C12H10N2 B11908149 5H-indeno[1,2-b]pyridin-4-amine CAS No. 340025-26-5

5H-indeno[1,2-b]pyridin-4-amine

Cat. No.: B11908149
CAS No.: 340025-26-5
M. Wt: 182.22 g/mol
InChI Key: HCVUSBQWYQPPPW-UHFFFAOYSA-N
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Description

5H-indeno[1,2-b]pyridin-4-amine: is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-indeno[1,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with indanone derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H-indeno[1,2-b]pyridin-4-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydro derivatives.

Scientific Research Applications

Chemistry: 5H-indeno[1,2-b]pyridin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable for creating novel materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5H-indeno[1,2-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in changes in cellular function.

Comparison with Similar Compounds

    5H-indeno[1,2-b]pyridine: Shares a similar fused ring system but lacks the amine group.

    Indeno[1,2-b]pyridine derivatives: Various derivatives with different substituents on the indene or pyridine rings.

Uniqueness: 5H-indeno[1,2-b]pyridin-4-amine is unique due to the presence of the amine group, which enhances its reactivity and potential for forming hydrogen bonds. This feature makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.

Properties

CAS No.

340025-26-5

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5H-indeno[1,2-b]pyridin-4-amine

InChI

InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14)

InChI Key

HCVUSBQWYQPPPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=CC(=C31)N

Origin of Product

United States

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